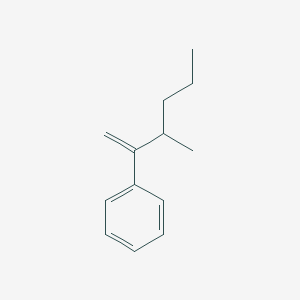
(3-Methylhex-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylhex-1-en-2-yl)benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, where a (3-methylhex-1-en-2-yl) group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylhex-1-en-2-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide or alkene under Friedel-Crafts conditions. For example, the reaction between benzene and 3-methylhex-1-en-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylhex-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the alkyl chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used under controlled conditions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(3-Methylhex-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methylhex-1-en-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Ethylhex-1-en-2-yl)benzene
- (3-Propylhex-1-en-2-yl)benzene
- (3-Butylhex-1-en-2-yl)benzene
Uniqueness
(3-Methylhex-1-en-2-yl)benzene is unique due to the presence of a methyl group in the alkyl chain, which can influence its reactivity and interactions compared to other similar compounds. The position of the double bond and the length of the alkyl chain also contribute to its distinct properties.
Propriétés
Numéro CAS |
917836-73-8 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
3-methylhex-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-4-8-11(2)12(3)13-9-6-5-7-10-13/h5-7,9-11H,3-4,8H2,1-2H3 |
Clé InChI |
QCGSVWIJYCMCFM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


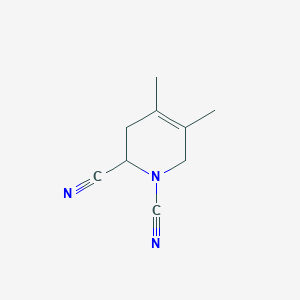
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
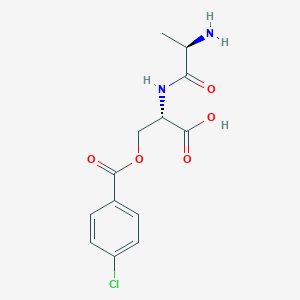
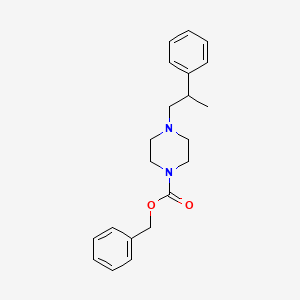
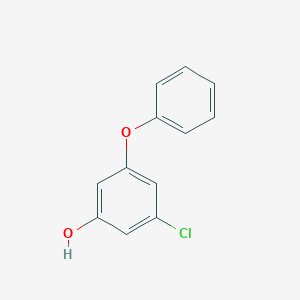
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
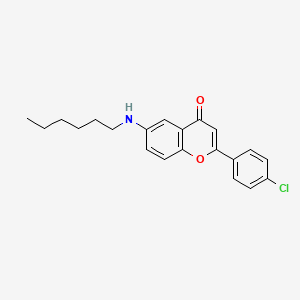
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
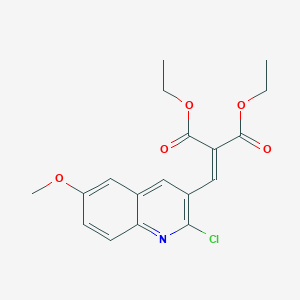
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)

